N-benzyl-4-(2-methylpropoxy)benzamide
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Overview
Description
N-benzyl-4-(2-methylpropoxy)benzamide is an organic compound belonging to the benzamide class. Benzamides are known for their diverse applications in medicinal chemistry, particularly due to their ability to interact with various biological targets. This compound is characterized by the presence of a benzyl group attached to the nitrogen atom and a 2-methylpropoxy group attached to the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-4-(2-methylpropoxy)benzamide typically involves the condensation of 4-(2-methylpropoxy)benzoic acid with benzylamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of green chemistry principles, such as employing recyclable catalysts and minimizing waste, is often emphasized to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: N-benzyl-4-(2-methylpropoxy)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products Formed:
Oxidation: Carboxylic acids
Reduction: Amines
Substitution: Various substituted benzamides
Scientific Research Applications
N-benzyl-4-(2-methylpropoxy)benzamide has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and can be used in the study of reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential therapeutic agent due to its ability to interact with specific biological targets, such as enzymes and receptors.
Mechanism of Action
The mechanism of action of N-benzyl-4-(2-methylpropoxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzamide moiety can form hydrogen bonds and other interactions with the active site of enzymes, leading to inhibition or activation of their activity. The benzyl and 2-methylpropoxy groups contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
- N-benzylbenzamide
- N-phenethylbenzamide
- N-benzyloxybenzamide
Comparison: N-benzyl-4-(2-methylpropoxy)benzamide is unique due to the presence of the 2-methylpropoxy group, which can influence its chemical reactivity and biological activity. Compared to N-benzylbenzamide, which lacks the 2-methylpropoxy group, this compound may exhibit different pharmacokinetic and pharmacodynamic properties. Similarly, N-phenethylbenzamide and N-benzyloxybenzamide have different substituents, leading to variations in their biological activities and applications .
Properties
IUPAC Name |
N-benzyl-4-(2-methylpropoxy)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-14(2)13-21-17-10-8-16(9-11-17)18(20)19-12-15-6-4-3-5-7-15/h3-11,14H,12-13H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVSPNDBFAHNDDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C(=O)NCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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